molecular formula C8H7F3O4 B2780670 4,4,4-Trifluoro-3-(furan-2-yl)-3-hydroxybutanoic acid CAS No. 923163-46-6

4,4,4-Trifluoro-3-(furan-2-yl)-3-hydroxybutanoic acid

Cat. No.: B2780670
CAS No.: 923163-46-6
M. Wt: 224.135
InChI Key: GAAVCWCVXAPSKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,4-Trifluoro-3-(furan-2-yl)-3-hydroxybutanoic acid is a fluorinated organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications in various fields. The presence of trifluoromethyl and furan groups in its structure imparts distinct chemical properties, making it a valuable compound for study and application.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-3-(furan-2-yl)-3-hydroxybutanoic acid typically involves the introduction of trifluoromethyl and furan groups into a butanoic acid backbone. One common method involves the reaction of furan-2-carbaldehyde with trifluoroacetic acid in the presence of a suitable catalyst under controlled conditions. The reaction proceeds through a series of steps, including condensation, reduction, and hydrolysis, to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluoro-3-(furan-2-yl)-3-hydroxybutanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The compound can be reduced to form corresponding alcohols or alkanes.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.

    Reduction: Formation of trifluoromethyl alcohols or alkanes.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

4,4,4-Trifluoro-3-(furan-2-yl)-3-hydroxybutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-(furan-2-yl)-3-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and ability to penetrate biological membranes, while the furan ring can participate in various biochemical interactions. The compound may act as an inhibitor or modulator of specific enzymes or receptors, affecting cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

  • 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione
  • 4,4,4-Trifluoro-1-phenyl-1,3-butanedione
  • Hexafluoroacetylacetone
  • 2-Thenoyltrifluoroacetone

Comparison: 4,4,4-Trifluoro-3-(furan-2-yl)-3-hydroxybutanoic acid is unique due to the presence of both a trifluoromethyl group and a hydroxyl group on the same carbon atom, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a combination of high stability, reactivity, and potential biological activity, making it a valuable compound for diverse applications.

Properties

IUPAC Name

4,4,4-trifluoro-3-(furan-2-yl)-3-hydroxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O4/c9-8(10,11)7(14,4-6(12)13)5-2-1-3-15-5/h1-3,14H,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAAVCWCVXAPSKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CC(=O)O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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